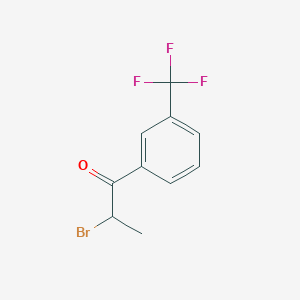
1-(3-Trifluormethylphenyl)-2-brompropan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring. It is a colorless to light yellow crystalline solid with a melting point of 22°C and a boiling point of 64-72°C . This compound is insoluble in water but soluble in organic solvents such as ethanol and ethers . It is commonly used as an intermediate in organic synthesis for the production of various chemicals, including pesticides, drugs, and dyes .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one has several scientific research applications:
Wirkmechanismus
Target of Action
The primary targets of 2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
It is believed to interact with its targets in a manner that alters their function, but the specifics of this interaction and the resulting changes are still under investigation .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be identified and characterized .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
As research continues, these effects will be further clarified .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one interacts with its targets and exerts its effects .
Vorbereitungsmethoden
The synthesis of 2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one typically involves the bromination of 1-(3-trifluoromethyl-phenyl)-propan-1-one. The reaction is carried out using bromine or a bromine-containing reagent in the presence of a suitable solvent such as carbon tetrachloride . The reaction conditions often include refluxing the mixture and using a catalyst to facilitate the bromination process . Industrial production methods may vary, but they generally follow similar principles of bromination under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: It can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes . The major products formed from these reactions depend on the type of reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one can be compared with other similar compounds such as:
2-Bromo-1-(4-trifluoromethyl-phenyl)-propan-1-one: Similar structure but with the trifluoromethyl group at the para position.
2-Bromo-1-(2-trifluoromethyl-phenyl)-propan-1-one: Similar structure but with the trifluoromethyl group at the ortho position.
2-Chloro-1-(3-trifluoromethyl-phenyl)-propan-1-one: Similar structure but with a chlorine atom instead of bromine.
The uniqueness of 2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs .
Eigenschaften
IUPAC Name |
2-bromo-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c1-6(11)9(15)7-3-2-4-8(5-7)10(12,13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQCPLOHECELDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
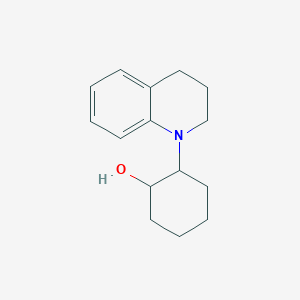
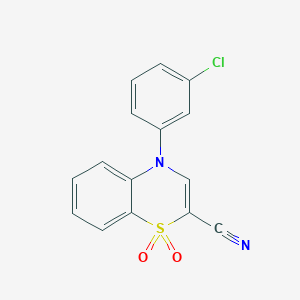
![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508446.png)
![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)
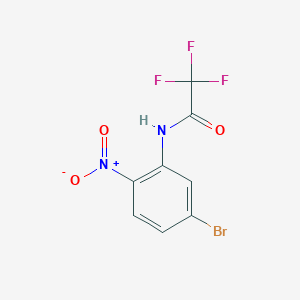
![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/new.no-structure.jpg)
![2-CHLORO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2508453.png)
![methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate](/img/structure/B2508454.png)
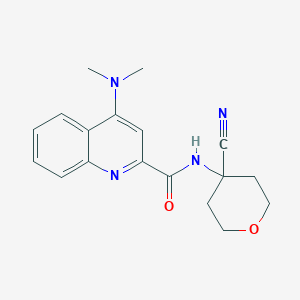
![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)
![1-[4-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]AZEPANE](/img/structure/B2508460.png)
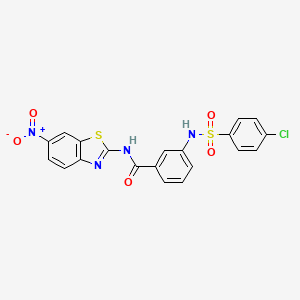
![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)
